molecular formula C18H14N2O B14155535 Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine CAS No. 371116-32-4

Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine

Katalognummer: B14155535
CAS-Nummer: 371116-32-4
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: JBSAXCNLIBLGIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes an indole moiety fused with a benzene ring and an amine group attached to a methoxy-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-phenols with carboxylic acid derivatives under high temperatures and strongly acidic conditions . Another approach involves the reaction of 2-amino-phenols with an aldehyde through oxidative cyclization of imine intermediates . These reactions often require specific catalysts and controlled environments to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

371116-32-4

Molekularformel

C18H14N2O

Molekulargewicht

274.3 g/mol

IUPAC-Name

N-(2-methoxyphenyl)benzo[cd]indol-2-amine

InChI

InChI=1S/C18H14N2O/c1-21-16-11-3-2-9-14(16)19-18-13-8-4-6-12-7-5-10-15(20-18)17(12)13/h2-11H,1H3,(H,19,20)

InChI-Schlüssel

JBSAXCNLIBLGIG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC4=C3C2=CC=C4

Löslichkeit

4.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.